4-Bromo-2-iodo-5-methylpyridine
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Overview
Description
4-Bromo-2-iodo-5-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrIN
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-5-methylpyridine typically involves halogenation reactions starting from 2-methylpyridine. One common method includes the bromination of 2-methylpyridine to form 4-bromo-2-methylpyridine, followed by iodination to yield the final product . The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products depend on the type of reaction. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
4-Bromo-2-iodo-5-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of kinase inhibitors.
Material Science: It is utilized in the preparation of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-5-methylpyridine in chemical reactions involves the activation of the halogen atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways depend on the specific application, such as binding to enzymes in medicinal chemistry or forming stable bonds in material science.
Comparison with Similar Compounds
- 4-Bromo-2-methylpyridine
- 2-Iodo-5-methylpyridine
- 5-Bromo-2-iodopyridine
Comparison: 4-Bromo-2-iodo-5-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .
Properties
Molecular Formula |
C6H5BrIN |
---|---|
Molecular Weight |
297.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |
InChI Key |
CPYMXNKLCNUUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1Br)I |
Origin of Product |
United States |
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